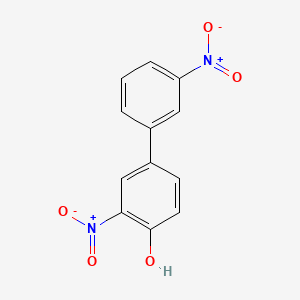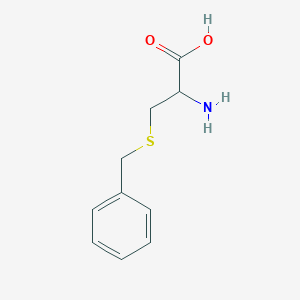
alpha,beta-Naphthoic acid anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha, beta-Naphthoic acid anhydride, also known as naphthalene-1,4,5,8-tetracarboxylic dianhydride, is a chemical compound with the molecular formula C22H14O3 and a molecular weight of 326.3 g/mol. This compound is part of the polynuclear aromatic compounds family, which includes naphthalene, anthracene, and phenanthrene .
Méthodes De Préparation
Alpha, beta-Naphthoic acid anhydride can be synthesized through several methods. One common synthetic route involves the acylation of naphthalene with succinic anhydride, which gives a mixture of alpha and beta isomers due to the high reactivity of naphthalene . Another method involves the hydroxylation of naphthalene using an organotransition metal complex and hydrogen peroxide as the oxidant . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Alpha, beta-Naphthoic acid anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The compound reacts with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides
Common reagents and conditions used in these reactions include water, alcohols, amines, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include carboxylic acids, esters, and amides .
Applications De Recherche Scientifique
Alpha, beta-Naphthoic acid anhydride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development.
Industry: The compound is used in the production of dyes, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of alpha, beta-Naphthoic acid anhydride involves nucleophilic acyl substitution reactions. The compound is highly reactive to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. For example, when reacting with amines, it forms amides through nucleophilic acyl substitution . The molecular targets and pathways involved in these reactions are primarily the carbonyl groups of the anhydride, which are activated by the electron-withdrawing effects of the adjacent oxygen atoms .
Comparaison Avec Des Composés Similaires
Alpha, beta-Naphthoic acid anhydride can be compared with other similar compounds such as acetic anhydride and benzoic anhydride. While all these compounds undergo similar nucleophilic acyl substitution reactions, alpha, beta-Naphthoic acid anhydride is unique due to its polynuclear aromatic structure, which imparts different reactivity and stability characteristics . Other similar compounds include naphthalene derivatives like alpha and beta naphthol, which are also used in various industrial and research applications .
Propriétés
IUPAC Name |
naphthalene-1-carbonyl naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O3/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)25-22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNKHAKNGRMWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)


![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole](/img/structure/B6328392.png)










